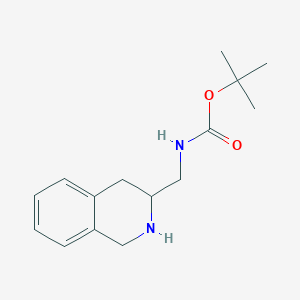

(1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester

Descripción general

Descripción

(1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of Isoquinoline Derivative: The synthesis begins with the formation of the isoquinoline core structure. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.

Introduction of the Tetrahydro Group: The isoquinoline derivative is then hydrogenated to introduce the tetrahydro group, resulting in the formation of 1,2,3,4-tetrahydroisoquinoline.

Attachment of the Carbamic Acid Group: The next step involves the introduction of the carbamic acid group. This can be achieved through the reaction of the tetrahydroisoquinoline derivative with an isocyanate, leading to the formation of the carbamic acid ester.

Protection with Tert-Butyl Group: Finally, the carbamic acid group is protected with a tert-butyl group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Hydrolysis: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced isoquinoline derivatives.

Aplicaciones Científicas De Investigación

(1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

Biological Studies: It is used in biological studies to investigate the role of isoquinoline derivatives in various biological processes.

Chemical Research: The compound is used in chemical research to study the reactivity and properties of isoquinoline derivatives.

Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action depends on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

Isoquinoline: The parent compound of the isoquinoline family, known for its diverse biological activities.

Tetrahydroisoquinoline: A reduced form of isoquinoline with similar properties.

Carbamic Acid Esters: A class of compounds with similar functional groups and reactivity.

Uniqueness

(1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which combines the isoquinoline core with a tetrahydro group and a carbamic acid ester

Actividad Biológica

(1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of carbamates, which are known for their diverse biological activities, including neuroprotective effects and inhibition of enzyme activities relevant to neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a tetrahydroisoquinoline moiety linked to a carbamate functional group. This structural configuration is crucial for its biological activity.

1. Neuroprotective Effects

Recent studies have highlighted the compound's ability to protect neuronal cells from damage caused by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, it has been shown to inhibit Aβ aggregation and reduce cytotoxicity in astrocytes exposed to Aβ42. The protective mechanism appears to involve the modulation of inflammatory cytokines such as TNF-α and IL-6, leading to reduced oxidative stress in cell cultures .

Table 1: Summary of Neuroprotective Studies

| Study | Model | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | In vitro astrocyte model | 20% reduction in cell death | Decreased TNF-α production |

| Study 2 | In vivo rat model | No significant effect compared to control | Limited brain bioavailability |

| Study 3 | Enzyme inhibition assay | Inhibition of β-secretase activity | Prevents Aβ aggregation |

2. Enzyme Inhibition

The compound has also demonstrated inhibitory activity against key enzymes involved in neurodegeneration. It acts as a dual inhibitor of acetylcholinesterase and β-secretase, which are critical targets for Alzheimer's treatment. By inhibiting these enzymes, the compound may help maintain higher levels of acetylcholine and reduce the formation of neurotoxic Aβ plaques .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate lipophilicity due to the presence of the tert-butyl group. This property can enhance membrane permeability but may also lead to increased metabolic instability. Studies indicate that while the compound can penetrate the blood-brain barrier, its bioavailability remains a challenge for effective therapeutic use .

Case Study 1: In Vitro Assessment

In a controlled laboratory setting, researchers evaluated the cytoprotective effects of the compound on astrocytes subjected to Aβ42 exposure. The findings indicated a significant reduction in cell death rates and inflammatory markers compared to untreated controls. However, the results also highlighted that while protective effects were observed in vitro, similar efficacy was not replicated in vivo due to poor bioavailability in brain tissues .

Case Study 2: Enzyme Activity Profiling

Another study focused on assessing the compound's inhibitory effects on acetylcholinesterase and β-secretase using enzyme assays. The results demonstrated that this compound effectively inhibited both enzymes at micromolar concentrations. This dual action positions it as a promising candidate for further development in treating Alzheimer's disease .

Propiedades

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13-8-11-6-4-5-7-12(11)9-16-13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHPJFZLSLVQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.